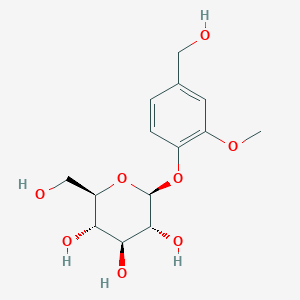
4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester
概要
説明
4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester is an organic compound with the molecular formula C7H6BrNO3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
The synthesis of 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial agent due to the thiazole ring’s known activity against various microorganisms.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.
Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester involves its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromoacetyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA, leading to changes in their function.
類似化合物との比較
Similar compounds to 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester include:
2-Bromo-4-thiazolecarboxylic acid: This compound lacks the ester group but shares the thiazole and bromoacetyl functionalities.
4-Thiazolecarboxylic acid, 2-(chloroacetyl)-, methyl ester: This compound has a chloroacetyl group instead of a bromoacetyl group, which may result in different reactivity and biological activity.
2-Amino-4-thiazolecarboxylic acid: This compound has an amino group instead of a bromoacetyl group, leading to different chemical properties and applications.
特性
IUPAC Name |
methyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c1-12-7(11)4-3-13-6(9-4)5(10)2-8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLQTJJQXRMSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438988 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76275-88-2 | |
| Record name | Methyl 2-(2-bromoacetyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76275-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B1660334.png)


![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)









![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)
